Termitomycesphin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

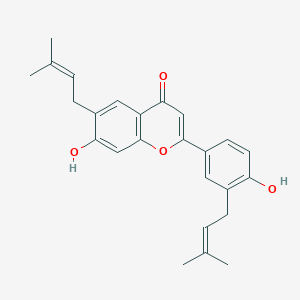

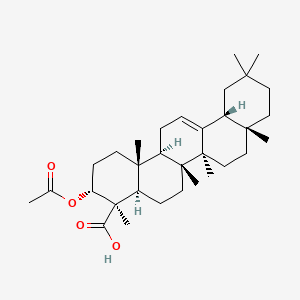

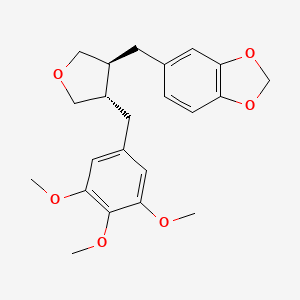

Termitomycesphin F is a natural product found in Termitomyces albuminosus with data available.

Wissenschaftliche Forschungsanwendungen

Neuritogenic Activity and Cellular Differentiation

Termitomycesphins, including Termitomycesphin F, are unique cerebrosides found in the edible Chinese mushroom Termitomyces albuminosus. These compounds have been observed to induce neuronal differentiation in rat PC12 cells. Particularly, Termitomycesphin F, along with its congeners (E and others), are hydroxylated around the middle of the long-chain base (LCB), which is believed to be crucial for their neuritogenic activity. The significance of the hydroxylation on the LCB was underscored by the finding that cerebrosides not hydroxylated around the middle of the LCB were inactive against PC12 cells. Modifications like di- and tetrahydroxylation of the inactive cerebrosides resulted in enhanced neuritogenic activity, highlighting the importance of specific structural features in these compounds for their biological activities (Qi, Ojika, & Sakagami, 2001).

Enhancement of BKCa Channel Activity

Termitomycesphins, specifically Termitomycesphin A and B, have been studied for their effects on the activation of BKCa (Big Potassium Calcium-activated) channels. These channels play a significant role in various physiological processes and are implicated in the pathology of many diseases. The study found that Termitomycesphins could activate BKCa channels at micromolar concentrations. Termitomycesphin A, in particular, was observed to increase the single channel open probability of BKCa channels in a dose-dependent manner without altering the single channel conductance. This implies a potential therapeutic application of Termitomycesphins in diseases where BKCa channels are involved (Xu et al., 2011).

Fungal Symbiosis and Biomass Degradation

Termitomyces species, including those producing Termitomycesphins, have a symbiotic relationship with fungus-growing termites. This symbiosis contributes significantly to biomass conversion in specific ecosystems. The fungi provide the termites with a source of food, while the termites cultivate the fungi in their nests. This symbiotic relationship also involves the degradation of plant material, with Termitomyces playing a crucial role in breaking down the cellulose and other components. The efficiency of this degradation process and the overall symbiotic relationship are areas of significant interest and study, indicating the ecological importance of Termitomycesphins-producing fungi (Otani et al., 2019).

Eigenschaften

Produktname |

Termitomycesphin F |

|---|---|

Molekularformel |

C43H83NO10 |

Molekulargewicht |

774.1 g/mol |

IUPAC-Name |

(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide |

InChI |

InChI=1S/C43H83NO10/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-30-37(48)42(52)44-34(32-53-43-41(51)40(50)39(49)38(31-45)54-43)36(47)29-26-25-28-35(46)33(3)27-23-21-19-11-9-7-5-2/h26,29,33-41,43,45-51H,4-25,27-28,30-32H2,1-3H3,(H,44,52)/b29-26+/t33?,34-,35?,36+,37+,38+,39+,40-,41+,43+/m0/s1 |

InChI-Schlüssel |

BJMQARSMRDABQI-LOJLZSRWSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCC(C(C)CCCCCCCCC)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC(C(C)CCCCCCCCC)O)O)O |

Synonyme |

termitomycesphin F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)

![(Z)-but-2-enedioic acid;N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]acetamide](/img/structure/B1254437.png)

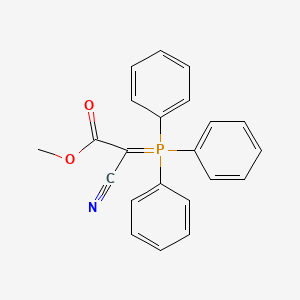

![4-[[1-(2-(18F)fluoranylethyl)piperidin-4-yl]methoxy]benzonitrile](/img/structure/B1254443.png)

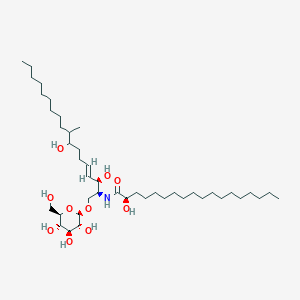

![N-[(2s,3s,4r)-1-(Alpha-D-Galactopyranosyloxy)-3,4-Dihydroxyoctadecan-2-Yl]hexadecanamide](/img/structure/B1254447.png)